Diethyl 2-(benzyloxy)-2-methylmalonate

Description

The Significance of Substituted Malonate Esters in Advanced Organic Chemistry

While simple malonate esters like diethyl malonate are foundational, it is the use of substituted malonate esters that opens doors to more advanced and complex molecular architectures. By starting with a malonate that already bears a substituent on the alpha-carbon (the carbon between the two carbonyls), chemists can introduce a wide range of functionalities and stereochemical complexities into target molecules.

These pre-substituted malonates serve as crucial building blocks for synthesizing molecules where a simple alkylation of diethyl malonate would be impractical or would lead to undesired byproducts like dialkylated structures. wikipedia.org The ability to introduce substituents allows for the synthesis of alpha-substituted carboxylic acids, amino acids, and heterocyclic compounds with precise control. nih.govaskfilo.com Furthermore, the substituents can influence the stereochemical outcome of reactions, enabling the asymmetric synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry. chemicalbook.com The development of methods to prepare mono-substituted malonic acid half oxyesters (SMAHOs) highlights the drive to create diverse and functionalized reagents from these versatile platforms. nih.gov

Contextualization of Diethyl 2-(benzyloxy)-2-methylmalonate within the Malonate Class

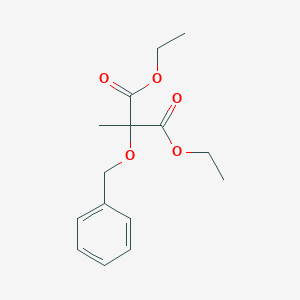

This compound is a specific example of a disubstituted malonate ester. Its structure is characterized by a central carbon atom bonded to two ethyl ester groups, a methyl group (-CH3), and a benzyloxy group (-OCH2C6H5). This compound belongs to the class of malonates and is used as a versatile intermediate in the preparation of more complex molecules. ontosight.ai

The presence of both a methyl and a benzyloxy group on the alpha-carbon makes it a valuable precursor. The benzyloxy group, in particular, can serve as a protecting group for a hydroxyl function. ontosight.ai This allows for selective reactions at other parts of a molecule before the benzyloxy group is removed under specific conditions to reveal the hydroxyl group. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5774-69-6 |

| Molecular Formula | C15H20O5 |

| Molecular Weight | 280.32 g/mol |

| Boiling Point | 120-125 °C at 0.01 Torr |

| Density (Predicted) | 1.116±0.06 g/cm³ |

| Solubility | DCM, Ethyl Acetate, Methanol |

Data sourced from ChemicalBook. chemicalbook.comchemicalbook.com

Overview of Research Directions and Utility of the Compound

The research utility of this compound lies primarily in its role as a specialized intermediate in multi-step organic syntheses. Its structure allows it to be used in a variety of reactions, including alkylation, cyclization, and protection-deprotection sequences. ontosight.ai

A notable application is its use as an intermediate in the asymmetric synthesis of (R)-(-)-chlozolinate, a fungicide. chemicalbook.com This highlights the compound's importance in creating stereochemically defined molecules for agrochemical or pharmaceutical applications. The synthesis of such complex targets often relies on chiral building blocks, and substituted malonates like this compound provide a platform for introducing this complexity in a controlled manner. Its role as a precursor underscores the broader strategy in modern organic synthesis of using well-defined, functionalized starting materials to construct intricate molecular targets efficiently.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-methyl-2-phenylmethoxypropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-4-18-13(16)15(3,14(17)19-5-2)20-11-12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFIAOGBVMPSAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(=O)OCC)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973335 | |

| Record name | Diethyl (benzyloxy)(methyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5774-69-6 | |

| Record name | 1,3-Diethyl 2-methyl-2-(phenylmethoxy)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5774-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (benzyloxy)methylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005774696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (benzyloxy)(methyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (benzyloxy)methylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of Diethyl 2 Benzyloxy 2 Methylmalonate

Reactions Involving the Benzyloxy Group

The benzyloxy group, a benzyl (B1604629) ether, is a common protecting group for alcohols in organic synthesis and possesses its own characteristic reactivity, particularly at the benzylic carbon. organic-chemistry.org

The benzylic position of Diethyl 2-(benzyloxy)-2-methylmalonate is susceptible to oxidation by various reagents. The oxidation of benzyl ethers can lead to several products, including the corresponding benzoate (B1203000) esters or cleavage to form aldehydes and alcohols. organic-chemistry.orgsiu.edu The reaction likely proceeds through the abstraction of a hydrogen atom or a hydride from the benzylic carbon. siu.edunih.gov

Several oxidizing systems have been developed for this transformation. For instance, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can oxidatively cleave benzylic ethers in wet acetonitrile (B52724) to yield an aromatic aldehyde and an alcohol. nih.gov Similarly, hypervalent iodine reagents can directly oxidize benzyl ethers to benzoate esters. siu.edu Catalytic systems, such as those using a nitroxyl (B88944) radical with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), are also effective for the oxidative deprotection of benzyl groups. acs.org This catalytic system is noted for its broad substrate scope, including those with functional groups sensitive to hydrogenation. acs.org Other reagents capable of oxidizing benzyl ethers include ozone and N-Bromosuccinimide (NBS). organic-chemistry.orgwikipedia.org

| Oxidizing Agent/System | Typical Products | Reference |

|---|---|---|

| Hypervalent Iodine Reagents (e.g., mIBX) | Benzoate Esters, Benzaldehyde derivatives | siu.edu |

| Oxoammonium Salts (e.g., 4-acetamido-TEMPO) | Aromatic Aldehydes and Alcohols | nih.gov |

| Nitroxyl Radical/PIFA | Ketones and Aldehydes (from direct oxidation) | acs.org |

| Ozone (O₃) | Benzoic Esters, Benzoic Acid, Alcohols | organic-chemistry.org |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Cleavage to Alcohol (Deprotection) | organic-chemistry.orgwikipedia.org |

The benzyl group is frequently employed as a protecting group for alcohols due to its stability under various conditions and the numerous methods available for its removal. ontosight.ai The cleavage of the benzyl ether in this compound can be achieved through reductive, oxidative, or acidic conditions. wikipedia.org

The most common method for benzyl group removal is catalytic hydrogenolysis, typically using hydrogen gas with a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgcommonorganicchemistry.com This method is highly efficient but can be incompatible with other reducible functional groups in the molecule, such as alkenes or alkynes. organic-chemistry.orgontosight.ai

Oxidative cleavage provides an alternative deprotection strategy. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly with photoirradiation, for the deprotection of benzyl ethers. organic-chemistry.org The p-methoxybenzyl (PMB) ether, a related protecting group, is even more susceptible to oxidative cleavage with DDQ or ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov While simple benzyl ethers react more slowly, cleavage is still possible. nih.gov

Cleavage using strong acids is also a viable method, though its application is restricted to substrates that can tolerate acidic conditions. organic-chemistry.org Additionally, Lewis acids such as tin(IV) chloride (SnCl₄) have been shown to cleave benzyl esters, though their effect on benzyl ethers is often different, allowing for selective deprotection. dal.ca

| Deprotection Method | Reagents | Key Characteristics | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Most common method; incompatible with reducible groups. | organic-chemistry.orgcommonorganicchemistry.com |

| Oxidative Cleavage | DDQ, CAN, Ozone | Alternative to reduction; selectivity can be achieved. | organic-chemistry.orgwikipedia.orgnih.gov |

| Acidic Cleavage | Strong acids (e.g., HBr, HI) | Limited to acid-stable substrates. | organic-chemistry.org |

| Reductive Cleavage (Dissolving Metal) | Na/NH₃ or Li/NH₃ | Single electron process. | wikipedia.org |

Reactivity of the Malonate Diester Moiety

The reactivity of the malonate diester moiety in this compound is fundamentally different from that of standard malonic esters like diethyl malonate. The presence of both a methyl group and a benzyloxy group on the α-carbon means it is a quaternary, non-enolizable center. This structural feature precludes the typical reactions that rely on the formation of a nucleophilic enolate at this position.

The quintessential carbon-carbon bond-forming reaction for malonic esters is the malonic ester synthesis. patsnap.comwikipedia.org This synthesis involves the deprotonation of the acidic α-hydrogen to form a stabilized enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.comlibretexts.org However, this compound lacks an α-hydrogen and therefore cannot be deprotonated to form this enolate. Consequently, it cannot undergo the classic alkylation steps of the malonic ester synthesis to form new carbon-carbon bonds at the α-position. wikipedia.orglibretexts.org

While this primary pathway is blocked, other types of C-C bond formations involving malonates exist, such as cyclocondensation reactions with 1,3-dinucleophiles. nih.gov For example, substituted diethyl malonates can react at elevated temperatures with compounds like amidines to form heterocyclic rings. nih.gov However, the reactivity of a quaternary substituted malonate like the title compound in these specific reactions is not extensively detailed.

The nucleophilic character of malonic esters is almost exclusively associated with the carbanion (enolate) formed at the α-carbon. patsnap.comaskfilo.com This enolate is a potent nucleophile that reacts with a wide array of electrophiles, not limited to alkyl halides. askfilo.comyoutube.com Common electrophilic partners for malonate enolates include:

Alkyl Halides (Primary and Secondary): For SN2 alkylation. libretexts.org

Epoxides: The enolate attacks the less substituted carbon of the epoxide ring. youtube.com

Aldehydes and Ketones: In aldol-type additions.

Acid Chlorides and Anhydrides: For acylation at the α-carbon. youtube.com

α,β-Unsaturated Carbonyls: In Michael addition reactions.

As this compound cannot form an enolate at the α-carbon, it cannot act as a nucleophile in this conventional manner and will not react with these typical electrophilic partners at this position. The reactivity is therefore limited to the nucleophilic character of the oxygen atoms within the ester and ether functionalities, which is significantly different and generally involves reactions like protonation or coordination to Lewis acids.

The two ethyl ester groups of the malonate moiety can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. masterorganicchemistry.com This saponification and hydrolysis is a key step in the malonic ester synthesis, typically performed after alkylation. patsnap.comlibretexts.org

Basic hydrolysis, or saponification, is commonly achieved by heating the diester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. patsnap.comorganicchemistrytutor.com This process results in the formation of the dicarboxylate salt. Subsequent acidification with a strong mineral acid, such as HCl or H₂SO₄, protonates the carboxylate ions to yield the corresponding dicarboxylic acid, in this case, 2-(benzyloxy)-2-methylmalonic acid. masterorganicchemistry.comorganicchemistrytutor.com

Acid-catalyzed hydrolysis can also be employed, typically by heating the ester in the presence of aqueous acid. masterorganicchemistry.comorganicchemistrytutor.com This reaction is reversible, and the removal of the ethanol (B145695) byproduct can help drive the reaction to completion. For some substituted malonic esters, vigorous hydrolysis with a mixture of aqueous HBr and acetic acid can lead directly to the hydrolyzed and decarboxylated product. beilstein-journals.orgbeilstein-journals.org

| Hydrolysis Type | Typical Reagents | Intermediate Product | Final Product (after workup) | Reference |

|---|---|---|---|---|

| Basic (Saponification) | 1. NaOH (aq) or KOH (aq), Heat 2. H₃O⁺ | Dicarboxylate salt | Dicarboxylic acid | patsnap.commasterorganicchemistry.comorganicchemistrytutor.com |

| Acidic | H₃O⁺ (e.g., aq. H₂SO₄ or HCl), Heat | - | Dicarboxylic acid | masterorganicchemistry.comorganicchemistrytutor.com |

Mechanistic Investigations of Key Transformations

Mechanistic investigations into the transformations of compounds like this compound are crucial for understanding their reactivity and for the development of new synthetic methodologies. Although direct studies on this specific compound are limited, the following sections outline the fundamental principles of radical chain conversions and single electron transfer processes that are applicable to substituted malonates.

Radical chain reactions are fundamental processes in organic chemistry, characterized by three main stages: initiation, propagation, and termination. These reactions involve highly reactive species with unpaired electrons, known as free radicals.

Initiation: The process is initiated by the formation of radicals, typically through the homolytic cleavage of a weak bond in an initiator molecule, often induced by heat or light. Common initiators include peroxides and azo compounds like azobisisobutyronitrile (AIBN).

Propagation: In the propagation phase, a radical reacts with a stable molecule to generate a new radical, which can then continue the chain. For a compound such as this compound, a radical could potentially abstract a hydrogen atom or add to a double bond if one were present in a reactant.

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical product.

The role of the initiator is to provide the initial burst of radicals to start the chain reaction. The choice of initiator and reaction conditions (e.g., temperature) is critical for controlling the rate and outcome of the reaction.

Table 1: Common Initiators for Radical Chain Reactions

| Initiator Name | Chemical Formula | Typical Decomposition Temperature |

|---|---|---|

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 60-80 °C |

| Benzoyl Peroxide | (C₆H₅CO)₂O₂ | 80-100 °C |

| Di-tert-butyl Peroxide | (CH₃)₃COOC(CH₃)₃ | 100-130 °C |

Single Electron Transfer Processes in Fluoroalkylation

Fluoroalkylation reactions are important for introducing fluorine-containing groups into organic molecules, which can significantly alter their chemical and physical properties. In the context of malonates, a SET-initiated fluoroalkylation would likely involve the following steps:

Electron Transfer: An electron donor (which could be a photocatalyst or a chemical reductant) transfers a single electron to a fluoroalkylating agent (e.g., a fluoroalkyl halide), leading to its fragmentation and the formation of a fluoroalkyl radical.

Radical Addition: The generated fluoroalkyl radical can then add to a suitable acceptor. In the case of a malonate derivative, this might involve the formation of an enolate intermediate which could then react with the fluoroalkyl radical.

Propagation/Termination: The resulting radical intermediate would then need to be quenched, either by abstracting a hydrogen atom to propagate a chain or by another termination event.

Research on the fluoroalkylation of various nucleophiles with fluoroalkyl sulfones through a single electron transfer process has demonstrated the feasibility of such transformations, although this compound was not specifically investigated in these studies. researchgate.net

Table 2: Key Species in a Hypothetical SET Fluoroalkylation

| Species | Role | Description |

|---|---|---|

| Electron Donor | Initiator | A species that can donate a single electron to initiate the reaction. |

| Fluoroalkylating Agent | Reagent | A molecule that provides the fluoroalkyl group upon receiving an electron. |

| Malonate Derivative | Substrate | The molecule undergoing fluoroalkylation. |

| Fluoroalkyl Radical | Intermediate | The reactive species that adds to the substrate. |

Role in Complex Molecule and Natural Product Synthesis Research

Strategic Intermediate in the Construction of Advanced Organic Scaffolds

The structure of diethyl 2-(benzyloxy)-2-methylmalonate makes it a valuable intermediate for the construction of advanced organic scaffolds, particularly those containing a quaternary carbon atom—a common feature in many biologically active molecules. The presence of the two ester groups allows for a variety of chemical transformations. For instance, these groups can be hydrolyzed and decarboxylated to introduce a single carboxylic acid or ester functionality, or they can be reduced to diols.

The benzyloxy group serves as a protected hydroxyl group. The benzyl (B1604629) protecting group is stable under a range of reaction conditions but can be readily removed via hydrogenolysis, providing a free hydroxyl group at a late stage in a synthetic sequence. This strategic placement of a protected hydroxyl group is crucial in the synthesis of complex molecules where selective deprotection is required. The methyl group at the quaternary center provides steric bulk and a specific point of substitution that can be critical for the biological activity of the target molecule.

Precursor for Synthetic Intermediates of Natural Products

While specific total syntheses employing this compound are not prominently featured in the literature, its potential as a precursor for synthetic intermediates of natural products is evident. Many natural products, such as terpenoids, alkaloids, and polyketides, contain intricate carbon skeletons with stereochemically defined quaternary centers. This compound can serve as a starting material for the enantioselective synthesis of such intermediates.

For example, the core structure of this malonate derivative could be incorporated into synthetic routes targeting natural products that feature a benzyloxymethyl group or a hydroxymethyl group after deprotection. The malonate functionality allows for further elaboration of the carbon chain through reactions such as alkylation or acylation at the alpha-position, prior to the introduction of the benzyloxy and methyl groups.

Integration of Malonate Chemistry in Total Synthesis Strategies

The integration of malonate chemistry is a cornerstone of many total synthesis strategies, and this compound provides a specialized tool within this chemical framework.

The diethyl malonate core of the molecule is a classical synthon for the formation of carbon-carbon bonds. The acidic proton at the alpha-carbon of a standard diethyl malonate is readily removed by a base to form a nucleophilic enolate. This enolate can then participate in a variety of reactions to build up a carbon skeleton. In the case of this compound, the alpha-position is already fully substituted, meaning it cannot be further alkylated at this position.

However, the ester functionalities can be manipulated. For example, one of the ester groups could be selectively hydrolyzed and converted into other functional groups, or the entire malonate unit could be part of a larger molecule where its inherent reactivity is leveraged in other ways. For instance, it can be a substrate in Michael additions if incorporated into an unsaturated system, or it can undergo Claisen condensations under appropriate conditions. The presence of the benzyloxy and methyl groups would influence the stereochemical outcome of such reactions, providing a handle for asymmetric synthesis.

For a synthesis to be scalable, the starting materials must be readily accessible, and the reactions involved should be robust and high-yielding. While the commercial availability of this compound may be limited, its synthesis from simpler precursors is feasible. The reactions in which it would likely be employed, such as those involving the manipulation of the ester groups, are generally well-understood and can often be optimized for large-scale production. The stability of the benzyl ether protecting group is also an advantage in multi-step syntheses, as it can withstand a variety of reaction conditions before its planned removal.

Advanced Research Perspectives and Future Directions

Development of Novel Catalytic Systems for Malonate Functionalization

The functionalization of malonic esters is a cornerstone of carbon-carbon bond formation in organic synthesis. patsnap.com Future research will likely focus on novel catalytic systems that offer enhanced selectivity and efficiency for compounds like diethyl 2-(benzyloxy)-2-methylmalonate.

Asymmetric Catalysis and Desymmetrization: A key area of development is the catalytic asymmetric desymmetrization of prochiral malonates to create chiral quaternary stereocenters. researchgate.netresearchgate.net While this compound itself is chiral, related prochiral precursors could be designed. Catalytic systems, particularly those employing chiral ligands with transition metals (e.g., zinc, nickel, rhodium), are being investigated for their ability to selectively transform one of two enantiotopic ester groups. researchgate.netdntb.gov.ua For instance, zinc-catalyzed asymmetric hydrosilylation has shown promise in reducing one ester group of a disubstituted malonate to a primary alcohol with high enantiocontrol. researchgate.net Such strategies could be adapted to create chiral building blocks from malonates structurally similar to the target compound. Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has also emerged as a powerful method for the enantioselective alkylation of malonates, achieving high yields and enantioselectivities. acs.orgfrontiersin.orgnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient alternative for generating radical intermediates from malonates. youtube.com This approach can be used for various transformations, including decarboxylative functionalizations and C-C bond formations. nih.gov Future work could explore the photoredox-catalyzed coupling of the enolate derived from this compound with various electrophiles, or its participation in multicomponent reactions, such as the 1,2-dialkylation of styrenes. researchgate.netcam.ac.uk This methodology avoids harsh reagents and high temperatures, aligning with the principles of green chemistry. nih.gov

Table 1: Promising Catalytic Systems for Malonate Functionalization

| Catalytic Approach | Catalyst/System Example | Potential Application for Malonate Derivatives |

|---|---|---|

| Asymmetric Desymmetrization | Dinuclear zinc complex with chiral tetradentate ligand researchgate.net | Enantioselective reduction of one ester group to form chiral α-quaternary β-hydroxyesters. |

| Phase-Transfer Catalysis | Chiral quaternary ammonium salts (e.g., from cinchona alkaloids) acs.orgfrontiersin.org | Enantioselective alkylation to produce chiral α,α-dialkylmalonates. |

| Photoredox Catalysis | Organic photocatalysts (e.g., 4DPAIPN) or Iridium complexes researchgate.netcam.ac.uk | Radical-based C-C bond formation, decarboxylative coupling, and multicomponent reactions under mild conditions. |

| Transition Metal Catalysis | Palladium with phosphine (B1218219) ligands (e.g., RuPhos, S-Phos) nih.gov | Alkene difunctionalization reactions to synthesize substituted cyclopentanes. |

Computational Chemistry Approaches for Mechanistic Understanding and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the outcomes of chemical transformations. researchgate.net

For reactions involving this compound, DFT calculations can provide deep insights into several key aspects:

Transition State Analysis: DFT can be used to model the transition states of various reactions, such as enolate formation, alkylation, and catalytic cycles. mdpi.com This allows researchers to understand the energy barriers of different pathways and predict which reaction is more likely to occur. For stereoselective reactions, computational models can explain the origin of enantioselectivity by comparing the energies of competing diastereomeric transition states. mdpi.comnih.gov

Catalyst Design: By modeling the interaction between the malonate substrate and a catalyst, computational methods can aid in the rational design of new and more effective catalysts. nih.gov For instance, understanding the binding modes and non-covalent interactions within a catalyst-substrate complex can guide the modification of chiral ligands to improve enantioselectivity. dntb.gov.ua

Reactivity Prediction: Computational screening can predict the reactivity of various malonate esters with different electrophiles or under various catalytic conditions. researchgate.net This predictive power can accelerate the discovery of new reactions and optimize existing ones by narrowing down the experimental conditions that need to be tested.

Future research will likely see an increased synergy between computational and experimental studies to develop highly selective and efficient functionalization methods for complex malonates.

Table 2: Applications of Computational Chemistry in Malonate Research

| Computational Method | Area of Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Studies | Elucidation of reaction pathways, identification of intermediates and transition states. mdpi.comrsc.org |

| DFT with Solvation Models | Stereoselectivity Prediction | Rationalization of enantio- and diastereoselectivity by calculating the energies of competing transition states. mdpi.comnih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Catalysis | Modeling of substrate binding and reaction within an enzyme's active site. |

| High-Throughput Screening | Catalyst and Substrate Screening | Prediction of reaction barriers and feasibility for a large set of reactants and catalysts. researchgate.net |

Exploration of New Derivatization and Functionalization Pathways

The synthetic versatility of this compound stems from the reactivity of its functional groups. While classical malonic ester synthesis focuses on alkylation followed by hydrolysis and decarboxylation, future research will explore more diverse transformations. masterorganicchemistry.comlibretexts.org

Selective Ester Manipulation: One promising direction is the selective manipulation of the two ester groups. Methodologies that allow for the independent conversion of one ester to an amide, a carboxylic acid, or an alcohol, while leaving the other intact, would significantly expand the synthetic utility of this building block. beilstein-journals.orgnih.gov This could be achieved through enzymatic hydrolysis or chemoselective reagents. researchgate.net

Cyclization Reactions: The compound can serve as a precursor for various heterocyclic systems. For example, cyclocondensation reactions with dinucleophiles like urea (B33335) or 2-aminopyridine (B139424) could lead to barbiturates or pyridopyrimidines, respectively, which are important scaffolds in medicinal chemistry. nih.govresearchgate.net Intramolecular reactions, after suitable modification of the ester groups, could also be used to construct cyclic structures.

Decarboxylative Functionalization: Modern synthetic methods increasingly utilize decarboxylation as a mild way to generate carbanions or radicals. nih.gov After selective hydrolysis of one ester group to the corresponding carboxylic acid, the resulting malonic acid half-ester could undergo decarboxylative coupling reactions (e.g., Krapcho decarboxylation, photoredox-mediated reactions) to introduce a variety of substituents.

Potential for Expanded Applications in Synthetic Methodologies

The unique combination of a quaternary center and a protected hydroxyl group makes this compound an attractive starting material for the synthesis of complex molecules.

Natural Product Synthesis: Many natural products contain sterically hindered quaternary carbon centers. This compound provides a pre-formed quaternary center that can be incorporated into a larger molecular framework. The benzyloxy group can be deprotected at a later stage to reveal a hydroxyl group, which can then be used for further functionalization or to participate in key bond-forming reactions.

Medicinal Chemistry: The malonate moiety is a key intermediate in the synthesis of various pharmaceuticals, including barbiturates and non-steroidal anti-inflammatory drugs. atlantis-press.com The specific structure of this compound could be leveraged to create novel analogs of existing drugs or to build entirely new molecular scaffolds for biological screening. For example, its derivatives could be key intermediates for small molecule kinase inhibitors. atlantis-press.com

Materials Science: Malonate derivatives can be used to synthesize specialized polymers and functional materials. The potential to introduce specific functionalities through the benzyloxy and ester groups could allow for the creation of materials with tailored properties.

The continued development of synthetic methods centered around versatile building blocks like this compound will undoubtedly open new avenues in various fields of chemical science.

Q & A

Q. What are the common synthetic routes for preparing diethyl 2-(benzyloxy)-2-methylmalonate, and how do reaction conditions influence yield?

this compound is typically synthesized via alkylation of diethyl 2-methylmalonate with a benzyl-protected electrophile (e.g., benzyl bromide or chloride). The reaction often employs a strong base (e.g., NaH or KOtBu) in anhydrous solvents like THF or DMF at elevated temperatures (60–100°C) . Yields depend on the steric and electronic properties of the benzylating agent, with bulkier substituents requiring longer reaction times or higher temperatures. For example, diethyl 2-(4-methylstyryl)-2-phenylmalonate was synthesized at 125°C with 96% yield under optimized conditions .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) validate the structure and purity of this compound?

- NMR : The malonate backbone is confirmed by two distinct ester carbonyl signals (δ ~165–170 ppm in NMR) and the methyl group (δ ~1.2–1.4 ppm in NMR). The benzyloxy group shows aromatic protons (δ ~7.2–7.4 ppm) and a benzylic CH (δ ~4.5–5.0 ppm).

- HRMS : The molecular ion peak should match the calculated exact mass (e.g., for CHO, expected [M+H] = 293.1389; deviations >5 ppm indicate impurities) .

Advanced Research Questions

Q. What mechanistic challenges arise during the selective monohydrolysis of this compound to its monoacid derivative?

Selective hydrolysis of one ester group is complicated by competing side reactions (e.g., diacid formation or decarboxylation). Controlled conditions—such as slow NaOH addition in methanol/water mixtures at reflux (60–80°C)—preferentially hydrolyze the less sterically hindered ester. reports a 80% yield for 2-(2-bromophenoxy)-2-methylmalonic acid using 4 M NaOH with rigorous pH control (acidification to pH 3 post-hydrolysis). Mechanical syringe pumps improve reproducibility in small-scale reactions by ensuring gradual base addition .

Q. How do steric and electronic effects influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

The benzyloxy group can act as a directing group or steric hindrance in Buchwald-Hartwig couplings. For example, in the synthesis of benzomorpholinones (), the bromophenoxy substituent facilitates oxidative addition to Pd(0), while the methyl group on the malonate backbone limits undesired β-hydride elimination. Catalyst choice (e.g., XPhos Pd G3) and ligand-to-metal ratios (1:1–1:2) are critical for maintaining selectivity .

Q. What strategies mitigate unexpected byproducts (e.g., decarboxylation or dimerization) during condensation reactions involving this compound?

Decarboxylation occurs under prolonged heating or strongly acidic/basic conditions. In , condensation with 3-amino-2-methyl-2-butenoate required stoichiometric sodium ethoxide in ethanol to avoid premature loss of the ethoxycarbonyl group. Lower temperatures (25–40°C) and inert atmospheres (N) suppress radical-mediated dimerization .

Q. How can enantioselective desymmetrization of this compound be achieved for chiral malonamide synthesis?

Asymmetric catalysis using chiral Pd complexes (e.g., (R)-Cy2MOP ligand) enables desymmetrization via kinetic resolution. For example, cyclization of monoamide intermediates () achieved >90% enantiomeric excess (ee) when using (R)-BINOL-derived catalysts. Solvent polarity (toluene vs. DMF) and temperature (−20°C to 25°C) significantly impact ee .

Data Contradiction Analysis

Q. Why do reported yields for monohydrolysis of diethyl malonate derivatives vary across studies (e.g., 66–80%)?

Discrepancies arise from differences in reaction scale and base addition methods. notes that manual NaOH addition in small-scale reactions (<1 mmol) leads to inconsistent mixing and localized pH spikes, reducing yields. Automated syringe pumps or larger-scale setups (>10 mmol) improve control, as seen in the 80% yield for 2-(2-bromophenoxy)-2-methylmalonic acid .

Methodological Recommendations

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Column Chromatography : Use silica gel with acetone/hexanes (1:10) for polar byproducts (e.g., unreacted starting material).

- Recrystallization : For solid derivatives (e.g., diethyl 2-(4-methylstyryl)-2-phenylmalonate), hexanes/EtOAC (5:1) yields high-purity crystals .

Q. How should researchers handle stability issues (e.g., ester hydrolysis) during long-term storage?

Store under inert gas (Ar) at −20°C in anhydrous solvents (e.g., THF or DMF). Periodic NMR monitoring (every 3–6 months) detects degradation. Avoid aqueous workup unless immediate use is planned .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.